molecular formula C9H16ClN3O2S B121862 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride CAS No. 42381-27-1

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride

Cat. No.: B121862
CAS No.: 42381-27-1
M. Wt: 265.76 g/mol
InChI Key: FBEZCMODXDNUHH-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride is a chemical compound with the molecular formula C10H15ClN4O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a methylethanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylhydrazine and N-methylethanesulfonamide.

    Reduction: The nitro group in 4-nitrophenylhydrazine is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Coupling Reaction: The resulting 4-aminophenylhydrazine is then coupled with N-methylethanesulfonamide under acidic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Controlled conditions to maximize reaction efficiency.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

    Safety Measures: Proper handling and disposal of reagents and by-products to ensure environmental and worker safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Hydrazones: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through electrophilic substitution.

Scientific Research Applications

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinylphenylmethanol Hydrochloride
  • 2-(4-Hydrazinylphenyl)acetic Acid Hydrochloride
  • Methyl 2-(4-Hydrazinylphenyl)acetate Hydrochloride

Uniqueness

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylethanesulfonamide moiety differentiates it from other hydrazinylphenyl derivatives, providing unique properties for various applications.

Properties

IUPAC Name

2-(4-hydrazinylphenyl)-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S.ClH/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8;/h2-5,11-12H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEZCMODXDNUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602087
Record name 2-(4-Hydrazinylphenyl)-N-methylethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42381-27-1
Record name Benzeneethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42381-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydrazinylphenyl)-N-methylethane-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanesulfonamide, 4-hydrazinyl-N-methyl-, hydrochloride (1:1)
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